molecular formula C12H8FN3O2S B11797890 2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B11797890
M. Wt: 277.28 g/mol
InChI Key: PEYFHZIGEFELJZ-UHFFFAOYSA-N
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Description

2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together with a fluorophenyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole and triazole rings .

Scientific Research Applications

2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8FN3O2S

Molecular Weight

277.28 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid

InChI

InChI=1S/C12H8FN3O2S/c13-8-3-1-7(2-4-8)11-9(5-10(17)18)19-12-14-6-15-16(11)12/h1-4,6H,5H2,(H,17,18)

InChI Key

PEYFHZIGEFELJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC3=NC=NN23)CC(=O)O)F

Origin of Product

United States

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